molecular formula C9H11ClN2O2 B2932244 (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride CAS No. 639478-67-4

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Cat. No. B2932244
CAS RN: 639478-67-4
M. Wt: 214.65
InChI Key: JLEUXCRXFGAHLK-FYZOBXCZSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in the scientific, medical, or industrial fields .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding its reactivity, stability, and the type of products it forms during chemical reactions .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity. These properties can often be predicted using computational chemistry tools .

Safety And Hazards

Information about the safety and hazards of a compound is typically found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas where further study is needed .

properties

IUPAC Name

(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUXCRXFGAHLK-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

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